molecular formula C8H10F3NO2 B13207500 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol

3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol

Katalognummer: B13207500
Molekulargewicht: 209.17 g/mol
InChI-Schlüssel: AGIOFBJGVWUOQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10F3NO2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-Amino-1,1,1-trifluoropropan-2-ol with 5-methylfuran-2-carbaldehyde under specific reaction conditions. The reaction typically requires a catalyst and a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the 5-methylfuran-2-yl group in 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol distinguishes it from other similar compounds. This unique structure can impart specific properties and activities, making it valuable for various applications in scientific research .

Eigenschaften

Molekularformel

C8H10F3NO2

Molekulargewicht

209.17 g/mol

IUPAC-Name

3-amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol

InChI

InChI=1S/C8H10F3NO2/c1-5-2-3-6(14-5)7(13,4-12)8(9,10)11/h2-3,13H,4,12H2,1H3

InChI-Schlüssel

AGIOFBJGVWUOQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(CN)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.